molecular formula C17H26O4 B1247478 Discosiolide

Discosiolide

Cat. No. B1247478
M. Wt: 294.4 g/mol
InChI Key: CKRYWVQIHADFLK-RBSFLKMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discosiolide is a natural product found in Discosia and Sporothrix with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Discosiolide's synthesis was achieved through a radical cyclisation reaction from diacetone glucose, which established its absolute stereochemistry (Sharma & Krishnudu, 1999).

Marine Anticancer Agents

  • Discodermolide, related to discosiolide, has been a focus of research due to its microtubule-stabilizing mechanism, similar to Taxol, and its potential as an anticancer drug. Significant efforts have been made to develop practical syntheses for large-scale production and clinical trials (Florence, Gardner, & Paterson, 2008).

Drug Development and Evaluation

  • Discosiolide's potential in drug development is further highlighted by the general trend in drug discovery towards molecular biology and genomic sciences, which enriches therapeutic armamentarium and helps in understanding the genetic basis of diseases (Drews, 2000).

Microtubule Dynamics and Cell Senescence

  • Discodermolide, a microtubule stabilizing agent, is known to induce accelerated cell senescence, affecting tumor cell growth and mitosis. This property makes it a significant candidate for cancer treatment research (Klein, Freeze, Smith III, & Horwitz, 2005).

properties

Product Name

Discosiolide

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(3aR,4R,6aR)-4-decyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-13-14-12(2)16(18)21-15(14)17(19)20-13/h13-15H,2-11H2,1H3/t13-,14-,15-/m1/s1

InChI Key

CKRYWVQIHADFLK-RBSFLKMASA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C

SMILES

CCCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

Canonical SMILES

CCCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

synonyms

4-decyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione
discosiolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discosiolide
Reactant of Route 2
Discosiolide
Reactant of Route 3
Discosiolide
Reactant of Route 4
Discosiolide
Reactant of Route 5
Discosiolide
Reactant of Route 6
Reactant of Route 6
Discosiolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.